molecular formula C9H11N7OS2 B4846018 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B4846018
M. Wt: 297.4 g/mol
InChI Key: RETFUSCQZDUZCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential application in various fields. This compound is also known as DPTA, and it has been synthesized using different methods.

Mechanism of Action

The mechanism of action of DPTA is not fully understood. However, it has been shown to inhibit the activity of enzymes involved in DNA synthesis, which may contribute to its anticancer properties. DPTA has also been shown to disrupt bacterial cell membranes, leading to cell death.
Biochemical and Physiological Effects:
DPTA has been shown to have both biochemical and physiological effects. In terms of biochemical effects, DPTA has been shown to inhibit the activity of enzymes involved in DNA synthesis. It has also been shown to disrupt bacterial cell membranes, leading to cell death. In terms of physiological effects, DPTA has been shown to inhibit the growth of cancer cells and increase the growth and yield of crops.

Advantages and Limitations for Lab Experiments

One advantage of using DPTA in lab experiments is its high yield of synthesis, which makes it readily available for research studies. Another advantage is its potential application in various fields, including medicine, agriculture, and materials science. However, one limitation of using DPTA in lab experiments is its potential toxicity, which may require careful handling and disposal.

Future Directions

There are several future directions for the study of DPTA. One direction is to investigate its potential use as an anticancer agent in combination with other chemotherapeutic drugs. Another direction is to study its potential use as a plant growth regulator in different crops and environments. Additionally, further research is needed to fully understand the mechanism of action of DPTA and its potential applications in different fields.

Scientific Research Applications

DPTA has been studied for its potential application in various fields, including medicine, agriculture, and materials science. In medicine, DPTA has been investigated for its anticancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DPTA has also been studied for its potential use as an antimicrobial agent. It has been shown to have activity against both gram-positive and gram-negative bacteria.
In agriculture, DPTA has been studied for its potential use as a plant growth regulator. It has been shown to increase the growth and yield of crops, and it has also been investigated for its ability to enhance the stress tolerance of plants.
In materials science, DPTA has been studied for its potential use as a corrosion inhibitor. It has been shown to have good inhibitory properties against corrosion of metals in different environments.

properties

IUPAC Name

2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N7OS2/c1-4-15-16-9(19-4)14-7(17)3-18-8-12-5(10)2-6(11)13-8/h2H,3H2,1H3,(H,14,16,17)(H4,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETFUSCQZDUZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC(=CC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

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